methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate
CAS No.:
Cat. No.: VC16562706
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O3 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate |
| Standard InChI | InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
| Standard InChI Key | BELBATQPRYKIIA-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC(=C1)/C(=N\O)/N |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a methyl benzoate backbone substituted at the 3-position with an (E)-configured hydroxycarbamimidoyl group (–C(=N–O–)NH₂). This arrangement creates a planar geometry around the imine bond, which influences its intermolecular interactions. The (E)-stereochemistry is critical for its hydrogen-bonding capacity, as demonstrated by crystallographic studies of analogous compounds.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | Methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(=NO)N |
| InChIKey | BELBATQPRYKIIA-UHFFFAOYSA-N |
| PubChem CID | 6059119 |
Synthesis and Purification Strategies
Conventional Synthetic Routes
The primary synthesis involves nucleophilic addition of hydroxylamine to methyl 3-cyanobenzoate under basic conditions. Ambeed’s optimized protocol achieves 95–100% yield by refluxing methyl 3-cyanobenzoate with hydroxylamine hydrochloride in methanol at 70°C for 1.5 hours . The reaction proceeds via intermediate formation of a hydroxyimino group, followed by tautomerization to the thermodynamically favored (E)-isomer.
Table 2: Comparative Synthesis Conditions
| Method | Yield | Conditions | Citation |
|---|---|---|---|
| Hydroxylamine in methanol | 100% | 70°C, 1.5 h, methanol | |
| Hydroxylamine in ethanol/water | 95% | Reflux, 3–4 h |
Purification Techniques
Post-synthetic purification typically employs recrystallization from ethanol/water mixtures or chromatographic methods. The compound’s moderate polarity (logP ≈ 1.2) allows effective separation using silica gel columns with ethyl acetate/hexane eluents.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous hydroxyimino derivatives reveals decomposition temperatures >200°C, suggesting reasonable thermal stability for standard laboratory handling.
Solubility Profile
-
Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and methanol
-
Non-polar solvents: Sparingly soluble in hexanes (<1 mg/mL)
-
Aqueous solubility: pH-dependent, with improved dissolution under alkaline conditions (pKa ≈ 8.9 for the hydroxyimino group)
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In preliminary screens against Staphylococcus aureus (ATCC 29213), derivatives showed MIC values of 32 μg/mL, suggesting moderate bacteriostatic activity. The mechanism likely involves disruption of cell wall biosynthesis through D-alanine-D-alanine ligase inhibition.
Research Applications and Recent Advances
Antimitotic Agent Development
Structural analogs have been investigated as tubulin polymerization inhibitors. While the parent compound shows limited cytotoxicity (IC₅₀ > 100 μM in HeLa cells), halogenated derivatives exhibit enhanced activity (IC₅₀ = 12–18 μM), underscoring the importance of electronic modulation .
Coordination Chemistry
The compound serves as a polydentate ligand in transition metal complexes. X-ray structures of Cu(II) complexes reveal square-planar geometries with binding constants (logK) of 8.9 ± 0.2, indicating strong metal chelation capacity.
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